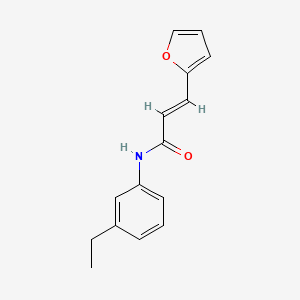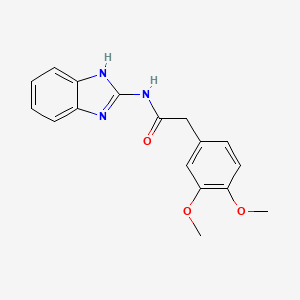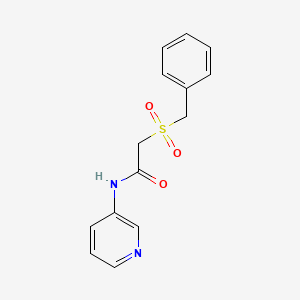![molecular formula C17H19N3O3S B5708223 N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)
N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as DAPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPH is a thioamide derivative of 2,4-dimethoxyaniline and is synthesized through a multi-step process.
作用机制
The mechanism of action of N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has also been found to inhibit the activation of the transcription factor NF-κB, which plays a role in inflammation and cell proliferation. In the brain, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activity. In cancer cells, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. Additionally, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been found to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of various diseases. In the brain, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
One advantage of using N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide in lab experiments is its relatively low toxicity compared to other compounds. Additionally, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide, including further investigation of its mechanism of action and potential applications in drug development. One area of interest is the use of N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide in combination with other compounds to enhance its anticancer and neuroprotective effects. Additionally, research on the pharmacokinetics and pharmacodynamics of N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide could provide valuable information for the development of therapeutic interventions. Overall, further research on N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has the potential to yield significant insights into its biological activity and potential applications in various fields.
Conclusion
In conclusion, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is a chemical compound that has shown promise in various scientific research applications, including cancer research, neuroprotection, and antimicrobial activity. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activity. While there are some limitations to using N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide in lab experiments, its potential applications in drug development and other fields make it an area of interest for future research.
合成方法
The synthesis of N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide involves a multi-step process that begins with the reaction of 2,4-dimethoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-nitrophenylacetic acid to form the amide precursor, which is subsequently reduced to N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide using sodium borohydride. The final product is purified through recrystallization.
科学研究应用
N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to have potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-[3-[(2,4-dimethoxyphenyl)carbamothioylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11(21)18-12-5-4-6-13(9-12)19-17(24)20-15-8-7-14(22-2)10-16(15)23-3/h4-10H,1-3H3,(H,18,21)(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHBAHYIIGLDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)

![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)

![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)


![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)



![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)
